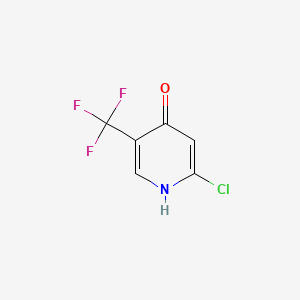

2-Chloro-5-(trifluoromethyl)pyridin-4-ol

Descripción general

Descripción

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often employed in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have a significant impact on various biochemical processes in the agrochemical and pharmaceutical industries .

Pharmacokinetics

The physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their pharmacokinetic properties .

Result of Action

It is known that trifluoromethylpyridines and their derivatives have significant biological activities in the agrochemical and pharmaceutical industries .

Action Environment

It is known that the physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their stability and efficacy in different environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the nitration of a substituted pyridine to form 3-nitropyridine, which is then treated with phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient and cost-effective reagents. The use of N-fluoropyridinium salts as precursors has been reported to achieve high yields of substituted fluoropyridines .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom and the electron-withdrawing trifluoromethyl group.

Oxidation and Reduction: The hydroxyl group at the fourth position can undergo oxidation to form corresponding ketones or aldehydes.

Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid (H2SO4) for nitration, phosphorus pentachloride (PCl5) for chlorination, and various fluorinating agents for introducing the trifluoromethyl group .

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine derivatives with various functional groups, and heterocyclic compounds .

Aplicaciones Científicas De Investigación

Chemistry

- Model Substrate : It serves as a model substrate for investigating regioselective functionalization in organic synthesis.

- Reagent in Organic Synthesis : The compound is utilized in various organic reactions due to its reactivity profile, including nucleophilic substitution and cyclization reactions.

Biology

- Biological Activity : The compound shows potential biological activities attributed to the trifluoromethyl group, which can enhance pharmacological properties. Studies indicate significant antimicrobial activity against various bacterial strains.

- Anticancer Properties : Emerging research suggests that derivatives of this compound may inhibit the proliferation of cancer cell lines, indicating potential for anticancer drug development.

Medicine

- Pharmaceutical Development : It is explored for its potential use in developing new pharmaceuticals targeting specific enzymes or receptors. The unique properties of the trifluoromethyl group may enhance drug efficacy and bioavailability .

Industry

- Agrochemicals : The compound is used in producing agrochemicals, particularly herbicides. Its derivatives are valuable intermediates in synthesizing herbicidal compounds .

Case Study 1: Antimicrobial Activity

Research conducted on various trifluoromethylpyridine derivatives demonstrated that compounds similar to 2-Chloro-5-(trifluoromethyl)pyridin-4-ol exhibited significant antimicrobial activities against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the pyridine ring can lead to enhanced antibacterial properties.

Case Study 2: Anticancer Potential

In vitro studies have shown that derivatives of this compound can inhibit the growth of breast and lung cancer cell lines. The mechanism is believed to involve interference with cellular pathways crucial for tumor survival and proliferation, highlighting its potential as a lead compound in cancer therapy.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is unique due to the specific positioning of the chlorine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Actividad Biológica

Overview

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a pyridine derivative characterized by a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position. This compound is notable for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The unique structural features impart significant reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several factors:

- Electron-Withdrawing Properties : The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.

- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, which can influence solubility and bioavailability, enhancing its pharmacological properties .

Antimicrobial Properties

Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. In vitro assays have indicated that derivatives of trifluoromethylpyridines can inhibit the proliferation of cancer cell lines, including those associated with breast and lung cancers. This activity is thought to arise from their ability to interfere with specific cellular pathways involved in tumor growth and survival .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been studied in relation to DPP-4 (Dipeptidyl Peptidase IV) inhibition, which is relevant for diabetes treatment. The compound's structural features allow it to bind effectively to the enzyme's active site, thereby inhibiting its activity and contributing to lower blood glucose levels .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The presence of the hydroxyl group may enhance solubility in biological fluids.

- Distribution : The lipophilicity introduced by the trifluoromethyl group could facilitate membrane permeability.

- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions, which may affect its bioactivity and elimination from the body .

Study 1: Antimicrobial Efficacy

A study conducted on various trifluoromethylpyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anticancer Screening

In vitro testing on breast cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells in treated groups compared to controls, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Data Summary Table

Propiedades

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEHNPDGUXPCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735276 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-22-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.